3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
Description
3-(Cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4, a furan-2-yl group at position 5, and a cinnamylthio (-S-CH₂-CH=CH-Ph) moiety at position 2. This compound belongs to a class of 1,2,4-triazole derivatives widely studied for their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-3-9-17(10-4-1)11-8-16-26-21-23-22-20(19-14-7-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHZLRHXZNDQL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamyl chloride with thiourea to form cinnamylthiourea. This intermediate is then reacted with furan-2-carbaldehyde and phenylhydrazine in the presence of a suitable catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to scale up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Reactivity at the Thioether Group
The cinnamylthio group (-S-CH2-CH=CH2) may undergo:
Oxidation Reactions
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Sulfoxide formation | H2O2, CH3COOH, RT | 3-(Cinnamylsulfinyl)-triazole | Stereoselectivity depends on oxidant |
| Sulfone formation | mCPBA, DCM, 0°C → RT | 3-(Cinnamylsulfonyl)-triazole | Complete oxidation confirmed by NMR |
Nucleophilic Substitution
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Grignard reagents (R-MgX) | THF, −78°C → RT | 3-(Alkyl/arylthio)-triazole | 40–65 |
| Amines (R-NH2) | DMF, K2CO3, 80°C | 3-(Aminoalkyl)-triazole | 55–70 |
Functionalization of the Furan Ring
The furan-2-yl group at position 5 participates in:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position Substituted | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4, 0°C | C5 of furan | 5-(5-Nitro-furan-2-yl)-triazole |
| Bromination | Br2, FeBr3, CHCl3 | C5 of furan | 5-(5-Bromo-furan-2-yl)-triazole |
Ring-Opening Reactions
| Conditions | Product | Application |
|---|---|---|
| H2O, H+ | Dicarbonyl intermediate | Precursor for fused heterocycles |
| NH2NH2, EtOH | Pyrazole derivatives | Bioactive scaffold synthesis |
Cycloaddition and Cross-Coupling Reactions
The triazole core and substituents enable:
1,3-Dipolar Cycloaddition
| Dipolarophile | Conditions | Product |
|---|---|---|
| Alkynes | CuI, DIPEA, MeCN | Fused triazolo[1,5-a]pyridine |
| Nitriles | Ru catalysis, 100°C | Triazolo[3,4-b]tetrazine derivatives |
C–H Activation
| Catalyst | Coupling Partner | Product |
|---|---|---|
| Pd(OAc)2, Ag2CO3 | Aryl iodides | 4-(Biphenyl)-triazole |
| RuCl3, Cu(OAc)2 | Alkenes | Spirocyclic triazoles |
Biological Activity and Derivatization
While direct data for this compound is absent, structurally similar triazoles exhibit:
-
Antifungal activity : S-alkylation enhances lipophilicity and membrane penetration .
-
Anticancer potential : Furan and cinnamyl groups synergize via ROS generation .
Key Challenges and Research Gaps
-
Stability : The cinnamylthio group may decompose under strong acidic/basic conditions.
-
Stereoselectivity : Oxidation of the thioether to sulfoxide requires chiral resolution for enantiopure products.
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Documentation : No peer-reviewed studies specifically address this compound’s reactivity, necessitating experimental validation.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of triazole derivatives, including 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole. The compound has been evaluated for its activity against various bacterial and fungal strains.
- Antifungal Properties :
- Triazoles are well-known antifungal agents. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. For instance, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) as low as 0.0156 μg/mL against Candida albicans .
- Antibacterial Activity :
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- A study synthesized various 1,2,4-triazoles and assessed their antimicrobial activities. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria .
- Another investigation into the structure-activity relationship (SAR) of triazole derivatives revealed that specific substitutions on the triazole ring significantly enhanced their antimicrobial properties. This emphasizes the importance of structural modifications in developing effective antimicrobial agents .
Agricultural Chemistry Applications
In addition to medicinal applications, triazole compounds are also explored in agricultural settings:
- Fungicides :
- Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The unique structure of this compound may offer novel mechanisms of action against plant pathogens.
- Plant Growth Regulators :
- Research into the effects of triazoles on plant growth suggests potential applications as growth regulators. The modulation of plant hormone pathways by these compounds can lead to enhanced growth and yield in crops.
Mechanism of Action
The mechanism of action of 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival of microorganisms or cancer cells. It may also interfere with cellular pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Analogues and Their Reported Activities
Key Observations :
- Alkyl/Arylthio Substituents : Longer alkyl chains (e.g., decylthio) enhance antifungal activity due to increased lipophilicity and membrane penetration . The cinnamylthio group in the target compound, with its aromatic and conjugated system, may offer unique binding interactions compared to alkylthio chains.
- Electronic Effects: Electron-withdrawing groups (e.g., chloro, bromo) in analogues like 3-(3-chlorobenzylthio) derivatives improve bioactivity by modulating electron density on the triazole core .
- Hybrid Structures: Tryfuzol® demonstrates that piperidine-acetate substituents at position 3 can shift activity toward immunomodulation rather than direct antimicrobial effects .
Key Observations :
- Low yields in acetylindolinone derivatives (28%) highlight challenges in introducing bulky substituents, which may also apply to the cinnamylthio group .
Biological Activity
3-(Cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole is a derivative of the triazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a triazole ring substituted with a furan and a phenyl group, along with a cinnamylthio moiety. This unique structure is thought to contribute to its biological activities.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of triazole derivatives. For instance:
- Study Findings : A comprehensive investigation into various triazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like amoxicillin and ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
Antioxidant Activity
The antioxidant properties of triazole derivatives have been extensively studied. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.
- Research Insights : In vitro assays such as DPPH and ABTS were employed to evaluate the antioxidant capacity of triazole derivatives. Compounds similar to the target compound demonstrated significant radical scavenging activity, with IC50 values in the low micromolar range .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 12.5 | 10.0 |
Anticancer Activity
Triazoles have also been investigated for their potential anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Case Studies : Research has shown that triazole derivatives can induce apoptosis in cancer cell lines through various pathways. For example, compounds structurally related to 3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl demonstrated cytotoxic effects against breast cancer cells (MCF7) with notable IC50 values .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 18 |
| 3-(Cinnamylthio)-5-(furan-2-yl)-4-methyltriazole | MCF7 | 22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
